![molecular formula C11H15NO3S B3018965 (S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol CAS No. 122030-80-2](/img/structure/B3018965.png)
(S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol
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Overview
Description
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas and biomass . The synthesis of methanol from biomass-derived syngas (a mixture of hydrogen and carbon monoxide) has been studied extensively . The process involves the use of a catalyst to facilitate the reaction, and the yield of methanol can be optimized by adjusting parameters such as temperature, pressure, and the ratios of the gases in the syngas .Molecular Structure Analysis
Methanol has a simple molecular structure, consisting of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group . This structure is what classifies methanol as an alcohol .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be converted into formaldehyde, which is used in the production of many important industrial chemicals . The conversion of methanol into other chemicals typically involves the use of catalysts and carefully controlled reaction conditions .Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.96 °C and solidifies at −93.9 °C . It is completely miscible in water . Methanol is also a clean-burning, biodegradable fuel .Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives, including [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol, are widely used in drug discovery . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .
Treatment of Human Diseases
Compounds with the pyrrolidine ring are used to treat various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) . For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been developed as SARMs by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in molecules, such as pyrrolidine, is a strategic choice in medicinal chemistry. They are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Structural Diversity Generation
Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity . This is particularly useful in the development of clinically active drugs, which increasingly rely on the use of heterocyclic scaffolds .
Synthesis and Reaction Conditions
The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings, such as proline derivatives . This flexibility in synthesis and reaction conditions makes pyrrolidine derivatives valuable in various research applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRGQWKLTZSRAY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol | |
CAS RN |
122030-80-2 |
Source
|
Record name | [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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